molecular formula C19H28N2O3 B7636495 Cambridge id 6578687

Cambridge id 6578687

Cat. No.: B7636495
M. Wt: 332.4 g/mol
InChI Key: ZOSHGDUFEHAYHL-UHFFFAOYSA-N
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Description

Cambridge id 6578687 is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-2-24-18-5-3-16(4-6-18)15-20-9-7-17(8-10-20)19(22)21-11-13-23-14-12-21/h3-6,17H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSHGDUFEHAYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Structural Analysis and Functional Group Reactivity

The closest match in the search results is Cambridge id 5677437 (PubChem CID: 720885), a benzimidazole derivative with the IUPAC name 2-(2-methylsulfanylbenzimidazol-1-yl)ethanol (SMILES: CSC1=NC2=CC=CC=C2N1CCO) . Key functional groups include:

  • Benzimidazole core : Enables aromatic substitution and coordination chemistry.

  • Methylthio (-SMe) group : Participates in nucleophilic substitution or oxidation reactions.

  • Ethanol side chain : Susceptible to esterification, oxidation, or elimination.

Nucleophilic Substitution at the Thioether Group

The methylthio group (-SMe) can undergo oxidation to sulfoxide or sulfone derivatives using agents like H2_2O2_2 or m-CPBA . For example:

R-S-MeH2O2R-S(O)-MeH2O2R-SO2-Me\text{R-S-Me} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-Me} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2\text{-Me}

This reactivity is critical in prodrug activation or modulating solubility .

Pd-Catalyzed Cross-Coupling Reactions

Benzimidazole derivatives are substrates for Sonogashira coupling (alkynylation) or Suzuki-Miyaura coupling (arylboronic acid coupling) . For instance:

Benzimidazole-Br+AlkynePd(PPh3)4,CuIBenzimidazole-Alkyne\text{Benzimidazole-Br} + \text{Alkyne} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Benzimidazole-Alkyne}

Such reactions enable functionalization at the 6-position of the thieno[3,2-d]pyrimidinone scaffold .

Michael Addition and Conjugate Additions

The ethanol side chain could act as a nucleophile in Michael additions. For example, reacting with α,β-unsaturated carbonyl compounds (e.g., acrylates) under basic conditions :

R-OH+CH2=CH-COOR’R-O-CH2CH2COOR’\text{R-OH} + \text{CH}_2=\text{CH-COOR'} \rightarrow \text{R-O-CH}_2\text{CH}_2\text{COOR'}

Catalytic and Coordination Chemistry

Benzimidazole derivatives often form coordination complexes with transition metals (e.g., Co3+^{3+}, Cu2+^{2+}) via N-donor sites . These complexes may catalyze enantioselective reactions, though efficacy varies:

Reaction TypeCatalyst MetalEnantiomeric Excess (ee)ConversionReference
Nitroaldol (Henry)Co3+^{3+}61.7%30%
Michael AdditionCu2+^{2+}12.3%50%

Prodrug Activation

Thioether oxidation in vivo generates sulfinic/sulfonic acids, enhancing water solubility . For example:

R-S-MeROSR-SO3H\text{R-S-Me} \xrightarrow{\text{ROS}} \text{R-SO}_3\text{H}

Disulfide Bond Formation

Under oxidative conditions (e.g., glutathione), thioethers may form disulfide bonds :

2R-SHGSHR-S-S-R2\text{R-SH} \xrightarrow{\text{GSH}} \text{R-S-S-R}

Synthetic Challenges and Byproduct Mitigation

  • Dehalogenation : Pd-catalyzed reactions risk dehalogenation (e.g., loss of Br/I) .

  • Rotamer Interconversion : Coordination compounds may exist as rotamer mixtures, complicating catalytic activity .

Data Gaps and Recommendations

No direct data exists for "Cambridge id 6578687". To advance research:

  • Consult Cambridge Structural Database (CSD) for crystallographic data.

  • Perform high-throughput screening using imposed activation (IACTA) to predict reaction pathways .

  • Leverage Open Reaction Database (ORD) for standardized reaction data .

Q & A

How to formulate a research question for studying Cambridge ID 6578687?

A robust research question must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature related to the compound’s properties (e.g., structural analysis, functional applications). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow focus, ensuring specificity (e.g., "How does the molecular stability of this compound vary under varying pH conditions compared to analogous compounds?") . Avoid overly broad phrasing and validate feasibility through pilot data or preliminary literature reviews .

Q. What methodologies are appropriate for initial data collection on this compound?

Start with systematic literature reviews and meta-analyses to map existing findings. For primary data, use controlled experiments (e.g., spectroscopy for structural analysis, chromatography for purity assessment) . Ensure reproducibility by documenting protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed experimental conditions and validation steps (e.g., NMR calibration, error margins) . Secondary data from public repositories (e.g., Cambridge Learner Corpus) can supplement primary findings but require ethical acknowledgment .

Q. How to design a replicable experimental framework for this compound?

Adopt a quasi-experimental design with defined variables:

  • Independent variables : Environmental conditions (temperature, pH).
  • Dependent variables : Compound stability, reactivity.
    Include control groups (e.g., inert analogs) and randomize trial sequences to mitigate bias . Use software like Science Navigator for step-by-step guidance on hypothesis testing and statistical power calculations . Publish full protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound?

Apply triangulation : Cross-validate conflicting results using multiple methods (e.g., XRD for crystallography vs. computational modeling for dynamic behavior) . For instance, if solubility data conflicts, conduct kinetic assays under standardized conditions and compare with thermodynamic simulations. Use sensitivity analysis to identify variables causing discrepancies (e.g., impurity thresholds, measurement instruments) . Document all iterations transparently to isolate methodological vs. compound-specific factors .

Q. What advanced statistical models are suitable for analyzing nonlinear relationships in this compound’s properties?

Employ mixed-effects models to account for hierarchical data (e.g., time-series measurements across batches) . For non-Gaussian distributions, use Bayesian inference or Monte Carlo simulations to quantify uncertainty . Tools like R or Python’s SciPy are recommended for custom modeling. Always report confidence intervals and effect sizes to contextualize significance .

Q. How to integrate theoretical frameworks into experimental design for this compound?

Align hypotheses with established theories (e.g., molecular orbital theory for reactivity studies) . For example, test predictions about electron density shifts using DFT (Density Functional Theory) simulations alongside empirical voltammetry . Use conceptual frameworks to guide variable selection and interpret results within broader disciplinary contexts (e.g., linking catalytic efficiency to supramolecular interactions) .

Q. What ethical and procedural steps are required to request proprietary data on this compound?

Submit a formal request to Cambridge University Press with:

  • A research plan outlining objectives, methods, and expected outcomes.
  • Proof of academic affiliation and supervisor endorsement (for students).
  • Compliance statements for GDPR and test security protocols .
    Publicly available data (e.g., sample tests) can be used with proper attribution; modified materials must not be redistributed . Allow 4–6 weeks for review and conditional approval .

Data Validation and Publication

Q. How to ensure data integrity when publishing findings on this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw datasets in repositories like Zenodo with DOIs.
  • Use standardized metadata (e.g., CHEBI identifiers for chemical properties).
  • Disclose conflicts of interest and funding sources in acknowledgments . Peer-review preprints to address methodological critiques before journal submission .

Q. What are best practices for addressing peer feedback on this compound research?

Categorize critiques into methodological , interpretative , or presentational . For methodological concerns, rerun experiments with revised protocols (e.g., adjusted sampling rates) . For interpretative disputes, conduct additional analyses (e.g., subgroup analyses) or clarify theoretical assumptions . Use version-control systems (e.g., Git) to track revisions and maintain transparency .

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